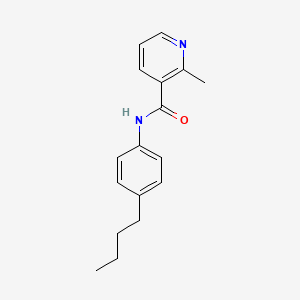
N-(4-butylphenyl)-2-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-2-methylpyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-methylpyridine-3-carboxamide typically involves the reaction of 4-butylaniline with 2-methyl-3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-butylphenyl)-2-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and signaling processes.
Vergleich Mit ähnlichen Verbindungen
N-(4-butylphenyl)-2-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-butylphenyl)-2-methylpyridine-4-carboxamide: Differing in the position of the carboxamide group on the pyridine ring.
N-(4-butylphenyl)-3-methylpyridine-2-carboxamide: Differing in the position of the methyl group on the pyridine ring.
N-(4-butylphenyl)-2-ethylpyridine-3-carboxamide: Differing in the length of the alkyl chain attached to the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butyl group and the carboxamide functionality provides distinct properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-4-6-14-8-10-15(11-9-14)19-17(20)16-7-5-12-18-13(16)2/h5,7-12H,3-4,6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXQYTDZDSMGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B6963715.png)
![2-Tert-butylsulfonyl-1-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone](/img/structure/B6963720.png)
![4-fluoro-N-[3-(4-methoxy-4-methylpiperidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6963721.png)
![N-[4-[1-[(4-cyano-6-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6963725.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone](/img/structure/B6963744.png)
![[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6963751.png)
![1-(1-methylimidazol-2-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethanamine](/img/structure/B6963759.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B6963760.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963761.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-2-ylbutan-1-amine](/img/structure/B6963769.png)
![1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963776.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6963780.png)
![3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]benzonitrile](/img/structure/B6963811.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylsulfonylphenyl)ethanamine](/img/structure/B6963813.png)
